molecular formula C10H12ClIN2O2 B1345272 (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 855784-39-3

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1345272
M. Wt: 354.57 g/mol
InChI Key: QXFGNLGUJYXDFX-UHFFFAOYSA-N
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Description

“(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C10H12ClIN2O2 . It has a molecular weight of 354.57 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is CC(C)(C)OC(=O)Nc1c(Cl)nccc1I . This provides a linear representation of the compound’s structure. The InChI key, which is another form of structural representation, is QXFGNLGUJYXDFX-UHFFFAOYSA-N .

Scientific Research Applications

Crystallographic and Synthetic Studies

  • The related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was studied for its synthetic process and crystallographic properties. This research involved characterizing the compound through various methods such as FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction studies, revealing insights into its molecular structure and crystal packing (Kant, Singh, & Agarwal, 2015).

Synthesis and Hydrolysis

  • Another study focuses on the synthesis and hydrolysis of related esters, including 4-chloro-PyMTA and 4-iodo-PyMTA esters. This research includes the hydrolysis of tert-butyl esters with aqueous NaOH or trifluoroacetic acid, providing insights into the chemical behavior and stability of similar compounds (Qi, Hülsmann, & Godt, 2016).

Reactivity Studies

  • The reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, which are structurally related to the compound , was investigated. This study focused on the transformation of these esters under various conditions, contributing to the understanding of the reactivity of similar compounds (Kim, Lantrip, & Fuchs, 2001).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" .

properties

IUPAC Name

tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGNLGUJYXDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640062
Record name tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

CAS RN

855784-39-3
Record name tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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